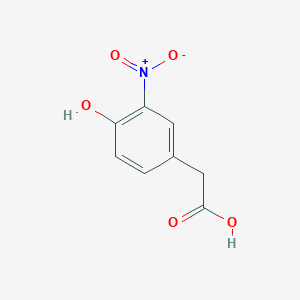

4-Hydroxy-3-nitrophenylacetic acid

Descripción general

Descripción

El ácido 4-hidroxi-3-nitrofenilacético es un compuesto orgánico con la fórmula molecular C₈H₇NO₅ y un peso molecular de 197,1449 g/mol . También se conoce con otros nombres como ácido 3-nitro-4-hidroxifenilacético y ácido bencenacético, 4-hidroxi-3-nitro- . Este compuesto se caracteriza por la presencia de grupos hidroxilo y nitro en un anillo de benceno, lo que lo convierte en un derivado del nitrofenol .

Métodos De Preparación

La síntesis del ácido 4-hidroxi-3-nitrofenilacético típicamente implica la nitración del ácido 4-hidroxifenilacético. Las condiciones de reacción a menudo incluyen el uso de ácido nítrico concentrado y ácido sulfúrico como agentes de nitración . El proceso implica un control cuidadoso de la temperatura y el tiempo de reacción para asegurar la nitración selectiva en la posición deseada del anillo de benceno . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala con condiciones de reacción optimizadas para un mayor rendimiento y pureza .

Análisis De Reacciones Químicas

El ácido 4-hidroxi-3-nitrofenilacético experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas correspondientes en condiciones específicas.

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica, formando éteres o ésteres.

Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico, ácido sulfúrico, gas hidrógeno e hidruros metálicos . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Microbiology: Ice Nucleation Activity

One of the notable applications of 4-HNPA is its role in enhancing the ice nucleation activity of certain bacteria, specifically Xanthomonas campestris. Research indicates that when this bacterium is cultivated in the presence of 1 ppm of 4-HNPA, there is a significant enhancement in its ice-nucleation activity. This enhancement is attributed to the increased expression of the ice-nucleation-active protein InaX and its corresponding mRNA within the bacterial cells .

Case Study: Ice Nucleation in Xanthomonas campestris

- Objective : To evaluate the effect of 4-HNPA on ice nucleation.

- Method : Cultivation of Xanthomonas campestris with varying concentrations of 4-HNPA.

- Findings : The presence of 4-HNPA resulted in a marked increase in both InaX protein and mRNA levels, suggesting a stimulatory effect on biosynthesis.

Immunology: Antibody Responses

In immunological studies, 4-HNPA serves as a hapten that can influence antibody responses. In experiments involving mice, administration of 4-HNPA conjugated to other molecules has been shown to regulate B cell activation and antibody production. Specifically, it has been observed that the production of B cell activating factor (BAFF) by neutrophils and dendritic cells is modulated by the presence of 4-HNPA, which plays a critical role in T cell-independent antibody responses .

Case Study: BAFF Regulation by 4-HNPA

- Objective : To investigate how 4-HNPA affects BAFF levels in immune cells.

- Method : Injection of 4-HNPA conjugates into mice and monitoring BAFF expression.

- Findings : Increased BAFF levels were noted in specific myeloid populations post-injection, indicating that 4-HNPA influences immune response dynamics.

Antioxidant Research

4-HNPA is also studied for its potential antioxidant properties. As a metabolite related to nitrotyrosine, it has been suggested that further research could elucidate its role as an antioxidant agent . The implications for oxidative stress research are significant, as antioxidants are crucial in mitigating cellular damage caused by free radicals.

Data Table: Summary of Applications

Mecanismo De Acción

El mecanismo de acción del ácido 4-hidroxi-3-nitrofenilacético implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su función en la mejora de la actividad de nucleación de hielo se atribuye a su interacción con proteínas bacterianas que facilitan la formación de hielo . Los efectos del compuesto en otras aplicaciones están mediados por su reactividad química y su capacidad para formar interacciones específicas con las moléculas diana .

Comparación Con Compuestos Similares

El ácido 4-hidroxi-3-nitrofenilacético se puede comparar con otros derivados del nitrofenol, como:

- Ácido 2-hidroxi-3-nitrofenilacético

- Ácido 3-hidroxi-4-nitrofenilacético

- Ácido 4-hidroxi-2-nitrofenilacético

Estos compuestos comparten características estructurales similares, pero difieren en la posición de los grupos nitro e hidroxilo en el anillo de benceno . El posicionamiento único de estos grupos en el ácido 4-hidroxi-3-nitrofenilacético confiere propiedades químicas y reactividad distintas, lo que lo hace adecuado para aplicaciones específicas .

Actividad Biológica

4-Hydroxy-3-nitrophenylacetic acid (4-HNPA) is a compound that has attracted attention due to its diverse biological activities, particularly in the fields of microbiology and immunology. This article provides a comprehensive overview of the biological activity of 4-HNPA, supported by research findings, case studies, and data tables.

4-HNPA is a nitrophenolic compound characterized by the presence of both hydroxyl and nitro functional groups. Its chemical structure contributes to its biological properties, including its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H9N2O4 |

| Molecular Weight | 195.18 g/mol |

| Solubility | Slightly soluble in water |

| pKa | 6.60 |

Antibacterial Activity

Research has demonstrated that 4-HNPA exhibits significant antibacterial properties. A study isolated 4-HNPA from a methanol extract of yellow mustard seeds, showing effectiveness against various bacterial strains including Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus.

- Mechanism of Action : The antibacterial activity is attributed to the structural features of 4-HNPA, particularly the hydroxyl and nitro groups, which are essential for its interaction with bacterial cells .

Table: Antibacterial Efficacy of 4-HNPA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Salmonella enteritidis | 30 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

Ice Nucleation Activity

Another notable biological activity of 4-HNPA is its role in enhancing ice nucleation. A study involving Xanthomonas campestris showed that cultivation in the presence of 1 ppm of 4-HNPA significantly increased the expression of ice-nucleation-active proteins and their corresponding mRNA . This suggests potential applications in agriculture, particularly in frost protection.

Immunological Effects

4-HNPA has also been studied for its immunological effects. In experiments with mice, it was found that administration of 4-HNPA conjugated to carriers enhanced antibody responses. The compound was shown to stimulate B cell activation and proliferation, indicating its potential as an adjuvant in vaccine formulations .

Case Study: Immunization Response

A study investigated the effects of 4-HNPA on immune responses in mice:

- Method : Mice were administered NP-Ficoll (a conjugate of 4-HNPA) and subsequently analyzed for antibody production.

- Findings : Mice receiving the conjugate exhibited significantly higher levels of IgG compared to controls, highlighting the role of 4-HNPA in modulating immune responses.

Antioxidant Potential

While primarily recognized for its antibacterial and immunological activities, preliminary studies suggest that 4-HNPA may also possess antioxidant properties. It is a metabolite of nitrotyrosine, which has been implicated in oxidative stress pathways . Further research is required to elucidate these effects and their implications for health.

Propiedades

IUPAC Name |

2-(4-hydroxy-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHBHOSRLDPIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10463-20-4 | |

| Record name | 4-Hydroxy-3-nitrophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10463-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-3-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.